Methyl (R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is a heterocyclic compound belonging to the class of tetrahydroisoquinolines. This compound features a tetrahydroisoquinoline skeleton with a hydroxyl group at the sixth position and a carboxylate group at the first position. The hydrochloride form indicates that it is commonly encountered as a salt, which enhances its solubility in water. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Methyl (R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is classified as:
The synthesis of methyl (R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride can be achieved through several methods. A common approach involves the cyclization of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This process typically includes:
The reaction conditions are optimized for high yield and purity. Common reagents include:
The molecular formula for methyl (R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is . The structure consists of:
The InChI key for this compound is VJGAWZSNPBFKST-UHFFFAOYSA-N .
Methyl (R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for methyl (R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride primarily involves its interaction with biological targets:
Data suggests that compounds with similar structures exhibit significant biological activity due to their ability to interact with various cellular targets .
Relevant data indicates that the compound exhibits typical characteristics associated with tetrahydroisoquinolines .
Methyl (R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride has several scientific applications:
Tetrahydroisoquinoline (THIQ) alkaloids represent a structurally diverse class of nitrogen-containing heterocycles with profound significance in neuropharmacology. Naturally occurring THIQs like salsolinol (dopamine-derived) and tetrahydropapaveroline (THP) were initially identified as neurotoxic agents implicated in Parkinson's disease pathology due to their structural resemblance to the neurotoxin MPTP [6] [9]. Paradoxically, other THIQ scaffolds exhibit neuroprotective properties; higenamine enhances antioxidant capacity, while 1-methyl-THIQ demonstrates dopaminergic neuron preservation [9]. This duality underscores the scaffold's pharmacological versatility. Historically, plant-derived THIQs like emetine (Ipecacuanha) and noscapine (opium poppy) laid the foundation for therapeutic applications, ranging from antitussives to anticancer agents [2] [7]. The discovery of endogenous THIQ formation via Pictet-Spengler condensation of biogenic amines (e.g., dopamine) with aldehydes (e.g., dopaldehyde) further solidified their biological relevance [6].
Table 1: Historically Significant THIQ Alkaloids and Their Biological Significance
Alkaloid | Source | Biological Activity | Structural Feature |
---|---|---|---|
Salsolinol | Endogenous/Mammalian | Neurotoxic/Addiction modulation | 1-Methyl-6,7-dihydroxy THIQ |
Tetrahydropapaveroline (THP) | Endogenous/Plant | Dopaminergic neurotoxicity | 1-Benzyl-6,7-dihydroxy THIQ |
Noscapine | Papaver somniferum | Antitussive/Anticancer | 1,2,3,4-Tetrahydroisoquinoline |
Trabectedin | Ecteinascidia turbinata | Anticancer (FDA-approved) | Tetrahydroisoquinoline core |
The stereochemistry of THIQ derivatives critically dictates their pharmacological profile and target engagement. Enantiomeric pairs often exhibit divergent bioactivities due to the chiral nature of biological receptors and enzymes. For instance, (R)-salsolidine acts as a potent MAO-A inhibitor, while its (S)-counterpart shows reduced activity [4] [8]. This enantioselectivity stems from differential binding affinities to asymmetric protein pockets; the (R)-configuration of Methyl (R)-6-hydroxy-1,2,3,4-THIQ-1-carboxylate HCl likely optimizes spatial complementarity with targets like P-glycoprotein (P-gp) or dopamine receptors [4] [9]. Regulatory guidelines (e.g., FDA 1992) mandate early stereochemical characterization during drug development to avoid "racemic noise," ensuring that eutomers (optimal enantiomers) are prioritized over distomers (inferior enantiomers) [4]. The C1 position in THIQs—a common chiral center—serves as a critical handle for modulating target specificity, as evidenced by the enhanced P-gp inhibition of (R)-configured THIQ derivatives compared to (S)-forms [1] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0